![molecular formula C18H17N3O2S B10989555 3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10989555.png)
3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
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Overview
Description
- Its chemical formula is C₁₈H₁₆N₂O₂S, and it features a thiazole ring, a pyridine ring, and a methoxyphenyl group.
- MTZP exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Biological Activity
The compound 3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide (CAS Number: 1282102-23-1) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O2S with a molecular weight of 358.43 g/mol. The structure features a methoxyphenyl group and a pyridine-thiazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
-
Cell Line Studies : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- PC-3 (prostate cancer)
- RKO (colorectal cancer)
-
Mechanism of Action : The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Modulation of signaling pathways associated with cancer progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a variety of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibited antifungal activity against common pathogenic fungi.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa | 78.72 | Apoptosis induction |
PC-3 | 49.79 | Cell cycle arrest | |
RKO | 60.70 | Signaling pathway modulation | |
Antimicrobial | E. coli | 15.00 | Cell membrane disruption |
S. aureus | 10.00 | Inhibition of cell wall synthesis | |
Candida albicans | 20.00 | Disruption of fungal cell membrane |
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
- In vitro Studies : A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 49.79 µM , with morphological changes consistent with apoptosis observed under microscopy .
- Animal Models : In vivo studies using murine models demonstrated tumor regression when treated with the compound, supporting its potential as an effective anticancer agent.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-5-3-2-4-14(16)6-7-17(22)21-18-20-15(12-24-18)13-8-10-19-11-9-13/h2-5,8-12H,6-7H2,1H3,(H,20,21,22) |
InChI Key |
ASMUPXCZLJWEPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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